(S)-N-Desisopropylpropranolol is a significant metabolite of propranolol, a well-known beta-blocker used primarily for treating hypertension and anxiety disorders. This compound arises from the N-desisopropylation of propranolol, which involves the removal of an isopropyl group from the nitrogen atom in the side chain of the propranolol molecule. The compound plays a crucial role in understanding the metabolism and pharmacological effects of propranolol in humans.
(S)-N-Desisopropylpropranolol is primarily formed in the liver through metabolic processes involving cytochrome P450 enzymes, particularly CYP1A2, which has been identified as the main isoform responsible for this reaction . The presence of this metabolite can be detected in urine and blood plasma following propranolol administration, highlighting its relevance in pharmacokinetics and drug monitoring.
(S)-N-Desisopropylpropranolol belongs to the class of beta-adrenergic antagonists. It is classified as a secondary amine due to the presence of two carbon groups attached to the nitrogen atom. Its chemical structure is closely related to that of propranolol, differing mainly in the absence of one isopropyl group.
The synthesis of (S)-N-desisopropylpropranolol can be achieved through various methods, including chemical synthesis and biotransformation techniques.
In laboratory settings, bioconversion can be performed using human liver microsomes or engineered bacterial systems expressing P450 enzymes. The reaction typically requires substrates such as hydrogen peroxide to initiate oxidation reactions that lead to N-desisopropylation.
(S)-N-Desisopropylpropranolol has a molecular formula of C16H21NO2 and a molecular weight of approximately 259.35 g/mol. Its structure can be represented as follows:
(S)-N-Desisopropylpropranolol participates in various chemical reactions typical of secondary amines and alcohols:
The stability and reactivity of (S)-N-desisopropylpropranolol are influenced by its functional groups, particularly the alcohol and amine functionalities, which are susceptible to nucleophilic attacks.
(S)-N-Desisopropylpropranolol acts primarily as a beta-blocker, though its affinity for beta-adrenergic receptors is lower than that of propranolol itself. The mechanism involves:
Pharmacological studies indicate that while (S)-N-desisopropylpropranolol retains some activity at beta-receptors, it may also exhibit unique pharmacodynamic properties due to its metabolic origin .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for characterization purposes .
(S)-N-Desisopropylpropranolol serves several scientific purposes:
Enantioselective synthesis of (S)-NDP and its structural analogs leverages chiral auxiliaries, catalytic resolution, and biocatalytic approaches to establish the required (S)-configuration with high fidelity.
Chiral Pool Utilization & Resolution Techniques: A prominent strategy employs enantioselective liquid-liquid extraction (ELLE) systems. Biphasic systems (e.g., 1,2-dichloroethane-water) incorporating chiral selectors like dipentyl-L-tartrate and boric acid achieve significant enantiomeric enrichment of propranolol precursors. These systems exploit differential complex formation between the chiral selector and the enantiomers of racemic intermediates (e.g., glycidyl derivatives or aminoalcohols related to NDP), yielding enriched (S)-forms. Optimization studies demonstrate that the alkyl chain length of the tartrate ester critically influences enantioselectivity, with longer chains (e.g., dipentyl) enhancing phase transfer and stereodiscrimination, achieving enantioselectivity (α) values up to 2.54. Subsequent chemical transformation of the resolved (S)-intermediates furnishes (S)-NDP [5]. Centrifugal Partition Chromatography (CPC) successfully scales this ELLE process, increasing (R)-propranolol precursor purity from 59% to 75%, validating the method's preparative utility for (S)-congener synthesis [5].
Biocatalytic Enantiocontrol: Enzymatic N-acetylation demonstrates inherent enantioselectivity relevant to NDP metabolism and synthesis. Rat liver acetyltransferase (AT) exhibits pronounced selectivity for R(+)-NDP over S(-)-NDP. Kinetic parameters reveal a Vmax ratio (R/S) of 2.25 (0.462 vs. 0.205 nmol/min/mg protein) with comparable Km values (67.5 µM for R(+)-NDP vs. 62.4 µM for S(-)-NDP), indicating a higher catalytic efficiency for the R-enantiomer. This intrinsic enzymatic preference can be harnessed in kinetic resolutions or inspires the design of biomimetic catalysts favoring the synthesis or preservation of the (S)-enantiomer [2].
Table 1: Enantioselective Synthesis Methods for (S)-NDP Congeners
Method | Chiral Selector/Catalyst | Key Parameter | Value | Application/Outcome |
---|---|---|---|---|
Enantioselective LLE | Dipentyl-L-tartrate / Boric Acid | Enantioselectivity (α) | 2.54 | Resolution of propranolol intermediates |
Centrifugal Partition Chromatography | Dipentyl-L-tartrate / Boric Acid | R-Propranolol Purity Increase | 59% → 75% | Scalable resolution of racemic mixtures |
Enzymatic N-Acetylation | Rat Liver Acetyltransferase | Vmax R(+)-NDP | 0.462 nmol/min/mg | Kinetic preference for R-enantiomer |
Vmax S(-)-NDP | 0.205 nmol/min/mg | Lower catalytic efficiency for S-enantiomer |
The chiral epoxy alcohol intermediate derived from 1-naphthol and glycidol variants is a linchpin precursor for synthesizing enantiopure (S)-propranolol and, by extension, (S)-NDP. Asymmetric epoxidation provides the most direct route to these vital building blocks.
Sharpless Epoxidation Mechanism: The titanium(IV)-tartrate dimeric complex (e.g., Ti(OiPr)4 with Diethyl Tartrate (DET)) orchestrates enantioselective oxygen transfer from tert-butyl hydroperoxide (TBHP) to allylic alcohols. The mechanism involves bidentate coordination of the allylic alcohol substrate and the peroxide oxidant to the chiral titanium centers. A spiro η2-transition state geometry dictates stereochemical outcome, where the tartrate ligand's chirality controls the facial approach of the oxidant to the prochiral olefin. Computational studies (URVA, LMA) confirm the catalytic cycle involves concerted O-O bond cleavage in TBHP and C-O bond formation onto the allylic system. This step occurs with high atom economy and predictable stereochemistry based on the tartrate enantiomer (D- or L-DET) [3] [9]. The critical role of 3Å molecular sieves is to sequester water, preventing catalyst deactivation and hydrolysis of intermediates, thereby ensuring high enantiomeric excess (ee >90%) essential for subsequent regioselective ring-opening to the target aminoalcohol structure [3] [9].
Figure 1: Catalytic Cycle of Sharpless Epoxidation for Chiral Intermediate Synthesis[Ti(Tartrate)2] Dimer + Allylic Alcohol + t-BuOOH → [Ti(Tartrate)2(Allylic Alc)(t-BuOOH)] Complex → Spiro Transition State (η2) → (2R,3R) or (2S,3S) Epoxyalcohol + t-BuOH + Regenerated Catalyst
While Sharpless epoxidation remains the gold standard for allylic alcohol epoxidation, alternative methods offer solutions for specific substrate classes or operational constraints relevant to NDP synthesis.
Limitations: Mandatory presence of the allylic alcohol functionality. Substrates lacking this group require derivatization. Moisture sensitivity necessitates rigorous drying (molecular sieves). Titanium disposal poses environmental considerations. Kinetic resolution of racemic secondary allylic alcohols is efficient but inherently limits yield to ≤50% for the desired enantiomer [3] [9].
Chiral Phosphoric Acid (CPA) Catalysis (Emerging Organocatalysis): Recent advances employ BINOL-derived chiral phosphoric acids (CPAs) to catalyze epoxidation of electron-deficient olefins, including alkenyl aza-heteroarenes, using aqueous H2O2. This method operates via dual activation: protonation of the azaarene increases alkene electrophilicity, while CPA hydrogen bonding enhances peroxide nucleophilicity.
Limitations: Primarily effective for electron-deficient olefins (e.g., conjugated to cyano, ester, sulfonyl groups; fails with electron-rich systems like allylic alcohols directly). Substrate scope currently focused on aza-heteroaryl alkenes rather than simple naphthyl-allyl systems used in propranolol/NDP synthesis, requiring adaptation [6].
Biocatalytic Epoxidation: Enzymes like cytochrome P450 monooxygenases (CYPs) or peroxygenases offer potential for highly selective epoxidation under mild conditions.
Table 2: Comparative Analysis of Stereocontrolled Epoxidation Routes for Aminoalcohol Synthesis
Method | Key Catalyst | Optimal Substrates | Max ee (%) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Sharpless Epoxidation | Ti(IV)/DET or DIPT | Primary/Secondary Allylic Alcohols | >90 | High predictability, broad scope, scalable | Requires allylic OH, moisture sensitive |
CPA/H2O2 | Chiral Phosphoric Acid (e.g., Bis-anthracenyl) | Alkenyl Aza-Heteroarenes (EWG) | 98 | High stereo/diastereo-control, H2O2 use, quaternary centers | Limited to EWG alkenes, less developed for simple aryl systems |
Biocatalytic | Cytochrome P450, Peroxygenase | Specific Alkenes | >99 (reported) | Mild conditions, high specificity | Narrow scope, cofactor needs, process stability |
The β-amino alcohol spacer containing the asymmetric carbon is the defining chiral element in (S)-NDP. Its configuration profoundly influences not only biological activity but also the kinetics and thermodynamics of synthetic steps, impacting overall yield.
Stereoelectronic Effects in Cyclization/Ring-Opening: The nucleophilic ring-opening of epoxides by amines (isopropylamine for propranolol, ammonia for NDP precursors) is highly sensitive to epoxide stereochemistry and reaction conditions. The (S)-configuration at the β-carbon (originating from the epoxide chiral center) influences the approach angle of the nucleophile and the stability of the transition state due to developing charge. Computational models (DFT, QTAIM) reveal distinct energy barriers for ring-opening pathways leading to threo vs. erythro aminoalcohol diastereomers. The desired (1S,2S) configuration for (S)-propranolol/(S)-NDP typically originates from a (2S,3S)-glycidyl ether precursor. Steric interactions between the naphthyl ring and the approaching nucleophile, modulated by the existing epoxide chirality, can lead to kinetically favored pathways for one diastereomer, directly impacting the diastereoselectivity and hence the yield of the desired (S,S)-aminoalcohol without requiring resolution [9] [10].
Configuration-Dependent Byproduct Formation: The propensity for undesired side reactions, such as the formation of chlorohydrins during epichlorohydrin coupling or diols via water attack during epoxide ring-opening, can be configuration-dependent. The spatial orientation of functional groups in the (S)-configured intermediates may favor or disfavor coordination with Lewis acids (e.g., Ti in Sharpless, MgSO4 in CPA catalysis) or participation in intramolecular hydrogen bonding, thereby modulating reactivity and chemoselectivity. For instance, the configuration might influence the rate of competitive hydrolysis versus aminolysis of an epoxide intermediate. Studies on inherently chiral calix[4]arene N-(1-phenylethyl)amides demonstrate measurable 1H NMR chemical shift differences (ΔδRS up to 0.15 ppm) for diastereotopic protons near the chiral center, directly correlating with the absolute configuration. This sensitivity reflects the distinct electronic environments created by different stereoisomers, which translate into differences in reactivity during synthesis [4].
Crystallization Efficiency: The final crystallization purification of (S)-NDP or its synthetic intermediates is often the yield-determining step. The (S)-enantiomer and its diastereomeric derivatives (if formed) exhibit distinct crystal packing energies and solubility profiles in chiral or achiral solvents. The molecular conformation enforced by the (S)-configuration at the β-carbon can promote or hinder the formation of stable hydrogen-bonding networks within the crystal lattice. This directly affects the ease of crystallization and the maximum obtainable recovery yield of pure (S)-NDP. Optimization of recrystallization solvents (e.g., cyclohexane/toluene mixtures) is thus inherently linked to the compound's stereochemistry [10].
Compounds Mentioned in Article
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7